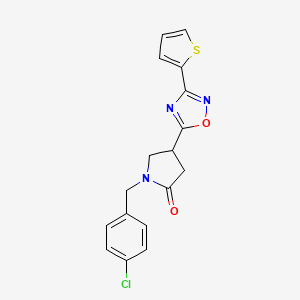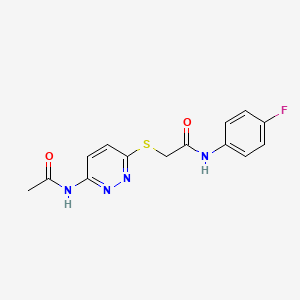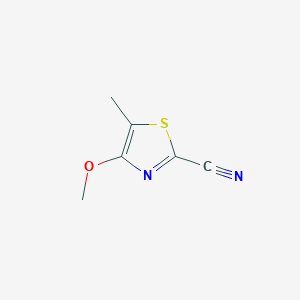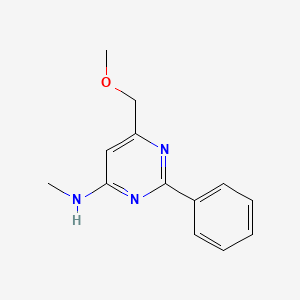
1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic compound belonging to the class of oxadiazole derivatives. It has gained attention in scientific research due to its potential applications in medicinal chemistry, particularly for its pharmacological properties.
作用機序
The exact mechanism of action of 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not yet fully understood. However, it is believed to act by modulating neurotransmitter levels in the brain, particularly by increasing the levels of GABA and serotonin. It is also reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters, leading to an increase in their levels.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to decrease oxidative stress and inflammation in animal models. Moreover, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. The compound has also been reported to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments is its high yield during synthesis, making it readily available for research purposes. The compound has also shown promising results in various therapeutic applications, making it a potential candidate for drug development. However, the limitations of using the compound in lab experiments include its unknown side effects and potential toxicity, which require further investigation.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One of the potential directions is to investigate its potential as a therapeutic agent for neurological disorders, such as epilepsy and depression. Moreover, further studies could investigate the compound's mechanism of action and its potential targets in the brain. Additionally, research could focus on developing analogs of the compound with improved pharmacological properties and reduced toxicity. Finally, studies could investigate the compound's potential as a diagnostic tool for cancer cells.
In conclusion, this compound is a synthetic compound with promising pharmacological properties. Its potential therapeutic applications in various diseases, including cancer, make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves the reaction of 4-chlorobenzylamine, thiophene-2-carboxylic acid, and potassium carbonate in the presence of N,N-dimethylformamide (DMF). The reaction mixture is then heated at a high temperature to obtain the desired product. The yield of the synthesis method is reported to be high, making it a reliable and efficient method for producing the compound.
科学的研究の応用
1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown potential therapeutic applications in various diseases. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. The compound has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. Moreover, it has been reported to possess anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-3-11(4-6-13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-2-1-7-24-14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVIXDOFWHDYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2903738.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,5-dimethylbenzenesulfonyl)cyclopentane-1-carboxylate](/img/structure/B2903740.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2903743.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine](/img/structure/B2903748.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2903749.png)
![(3,4-diethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2903751.png)
![5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903752.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2903753.png)
![Tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride](/img/structure/B2903754.png)
![8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2903755.png)

